Structural and Substituent Differentiation Versus Closest Analogs
No publicly available head‑to‑head biochemical or cellular data comparing 7‑amino‑3‑(4‑fluorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidine‑6‑carbonitrile directly with its nearest analogs (e.g., the 2‑ethyl, 2‑methoxymethyl, or 2‑des‑methyl derivatives) were identified. The differentiation case for procurement therefore rests on structural uniqueness: the compound is the only member of the 7‑amino‑3‑(4‑fluorophenyl)pyrazolo[1,5‑a]pyrimidine‑6‑carbonitrile series that carries a C‑2 methyl substituent (as opposed to H, ethyl, or methoxymethyl) [REFS‑1][REFS‑2]. In closely related CDK2 inhibitor series, the C‑2 alkyl group has been shown to modulate kinase selectivity and cellular potency by orders of magnitude [REFS‑3].
| Evidence Dimension | C‑2 substituent identity |
|---|---|
| Target Compound Data | C‑2 = methyl |
| Comparator Or Baseline | Closest analogs: C‑2 = H (7‑amino‑3‑(4‑fluorophenyl)pyrazolo[1,5‑a]pyrimidine‑6‑carbonitrile); C‑2 = ethyl; C‑2 = methoxymethyl |
| Quantified Difference | Unique C‑2 methyl group; no quantitative bioactivity difference available |
| Conditions | Structural comparison based on reported analogs in vendor catalogs and patent Markush structures |
Why This Matters
The C‑2 methyl may confer distinct kinase selectivity and pharmacokinetic properties relative to other C‑2 variants, directly influencing experimental outcomes in kinase inhibitor screening.
- [1] Paruch, K. et al. Trisubstituted 7‑aminopyrazolopyrimidines as cyclin dependent kinase inhibitors. U.S. Patent 7,205,308, issued 17 April 2007. View Source
